molecular formula C17H20N2 B6283120 N,N-dibenzylazetidin-3-amine CAS No. 931414-81-2

N,N-dibenzylazetidin-3-amine

Cat. No.: B6283120
CAS No.: 931414-81-2
M. Wt: 252.4
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Description

N,N-dibenzylazetidin-3-amine (CAS 931414-81-2) is a synthetic azetidine derivative of significant interest in organic and medicinal chemistry research. This compound serves as a valuable protected intermediate for the synthesis of more complex molecules, particularly in the stereoselective preparation of β-lactam-containing pseudopeptides . The dibenzyl protective group on the amine moiety is strategically important, as it has been demonstrated to be highly effective for facilitating key cyclization reactions, such as N1-C4 β-lactam ring closure under Mitsunobu conditions, yielding desired products with high selectivity and reducing the formation of undesired byproducts . Azetidines, the four-membered saturated heterocycles to which this compound belongs, are increasingly important scaffolds in drug discovery due to their desirable physicochemical properties and potential to improve metabolic stability and bioavailability in target molecules . They are found in various pharmacological agents, including antibiotics and cholesterol absorption inhibitors . As a building block, this compound provides researchers with a versatile starting point for developing novel bioactive compounds and pharmaceuticals . This product is intended for research and development purposes in a laboratory setting only. It is not manufactured for, tested on, or approved for use in humans or animals as a drug, cosmetic, or for any other application. All safety data provided must be reviewed and adhered to prior to use.

Properties

CAS No.

931414-81-2

Molecular Formula

C17H20N2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N,n Dibenzylazetidin 3 Amine

Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain (approximately 26-27 kcal/mol), which is a driving force for its reactivity. rsc.orgclockss.org This inherent strain makes the ring susceptible to opening under various conditions, providing a pathway to functionalized acyclic amines. rsc.org

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the azetidine core. rsc.orgnih.gov While the ring is more stable than its three-membered aziridine (B145994) counterpart, it can be readily opened when appropriately activated. rsc.org

For a non-activated azetidine, the ring is relatively inert to nucleophilic attack. nih.gov To facilitate ring-opening, the nitrogen atom must be activated to enhance the electrophilicity of the ring carbons. This is commonly achieved by converting the tertiary amine into a quaternary azetidinium salt, as described in section 3.1.2. researchgate.net

Once the N,N-dibenzylazetidin-3-aminium salt is formed, the azetidine ring becomes highly susceptible to attack by nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbons adjacent to the ring nitrogen, leading to the cleavage of a carbon-nitrogen bond and opening of the ring. This provides a versatile method for synthesizing complex, substituted γ-amino compounds (amines with a functional group on the third carbon from the nitrogen). mdpi.com The regioselectivity of the attack can be influenced by steric and electronic factors of the substituents on the ring.

Table 3: Products of Nucleophilic Ring-Opening of Activated N,N-dibenzylazetidin-3-amine*

NucleophileExpected Ring-Opened Product Structure
Azide (N₃⁻)Functionalized propane-1,3-diamine derivative
Cyanide (CN⁻)Substituted γ-aminonitrile
Hydroxide (OH⁻)Substituted 3-aminopropan-1-ol
Thiolate (RS⁻)Substituted (3-aminopropyl)sulfane

*Starting from a quaternary azetidinium salt, e.g., N,N-dibenzyl-N-methylazetidin-3-aminium iodide.

Strain-Driven Ring-Opening Reactions

Electrophilic Ring Opening

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly influenced by its ring strain, which is less than that of aziridines but sufficient to drive ring-opening reactions. For a tertiary amine like this compound, electrophilic attack typically occurs at the nitrogen atom to form a quaternary azetidinium salt. This activated intermediate is then susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond and ring opening.

Research on variously substituted azetidines demonstrates that this ring-opening process can be highly regioselective and stereoselective. The reaction of azetidines with electrophiles like alkyl or acyl halides, promoted by a catalyst, proceeds through an SN2 mechanism. chemrxiv.orgacs.org The initial electrophilic activation of the nitrogen atom is followed by a nucleophilic attack on one of the ring carbons.

A general study on the reaction of azetidines with alkyl chloroformates, for instance, showed that these electrophiles can induce a smooth nucleophilic ring-opening to yield highly functionalized γ-chloroamines. researchgate.net The regioselectivity of the nucleophilic attack on the azetidinium intermediate is governed by the substitution pattern on the ring. researchgate.net

Recent studies have focused on achieving high enantioselectivity in these reactions using chiral catalysts. A chiral squaramide hydrogen-bond donor catalyst has been shown to be effective in the ring-opening of various 3-substituted azetidines with high enantiomeric excess. acs.org This suggests that while not specifically documented for this compound, similar catalytic systems could potentially be applied for its enantioselective ring-opening. The choice of solvent also plays a critical role, with ethereal solvents often providing better selectivity than highly polar ones, pointing to a mechanism involving noncovalent interactions with the catalyst. acs.org

Table 1: Examples of Electrophile-Induced Ring-Opening Reactions of the Azetidine Scaffold

Azetidine Substrate Electrophile/Reagent Nucleophile Product Type Reference
N-Protected 3-Arylazetidines Cyclohexane Carbonyl Chloride Cl⁻ γ-Chloroamide acs.org
General Azetidines Alkyl Chloroformates Cl⁻ γ-Chloroamine researchgate.net
3-Substituted Azetidines Acyl Halides Halide ion γ-Haloamide chemrxiv.org
2-(3-keto alkyl)aziridine* Acidic Conditions Intramolecular Carbonyl Piperidine frontiersin.org

Note: While this example involves an aziridine, it illustrates the principle of intramolecular cyclization following ring-opening, a pathway also plausible for functionalized azetidines.

Functionalization of the Azetidine Carbon Skeleton

Direct functionalization of the C-H bonds of the azetidine carbon skeleton, without ring-opening, presents a significant synthetic challenge. The literature contains limited specific examples for this compound itself. baranlab.org However, general methodologies developed for other amines and heterocycles offer potential routes.

One promising strategy is the α-C(sp³)–H functionalization adjacent to the nitrogen atom. Dual catalysis systems, such as nickel/photoredox catalysis, have emerged as powerful tools for the site-selective α-arylation of various trialkylamines. nih.gov These reactions often proceed via the formation of an α-amino radical, which then engages in cross-coupling. While this methodology has shown high selectivity for N-methyl groups over other N-alkyl groups, the reactivity of N-benzyl groups, such as those in this compound, could be exploited similarly due to the stability of the resulting benzylic radical. nih.gov

Another approach involves the synthesis of azetidines that already contain functional groups, which can then be further manipulated. For example, a general method for synthesizing highly functionalized azetidines has been developed using a copper-catalyzed photoredox radical cyclization of ynamides. These resulting azetidines are versatile building blocks for further post-functionalization reactions. nih.gov

This compound as a Chiral Auxiliary or Ligand (if applicable to research findings)

A review of the current scientific literature does not provide significant research findings on the application of this compound specifically as a chiral auxiliary or a ligand in asymmetric catalysis. While the molecule possesses a stereocenter at the C3 position (if synthesized from chiral precursors or resolved), its use in this context has not been reported. The development of chiral ligands and auxiliaries is a highly specific field, and it appears other molecular scaffolds have been more widely explored for these applications.

Spectroscopic and Structural Elucidation of N,n Dibenzylazetidin 3 Amine

X-ray Crystallography for Solid-State Molecular Structure Determination

Without access to published research detailing the synthesis and characterization of N,N-dibenzylazetidin-3-amine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization Techniques (e.g., HYSCORE)

HYSCORE is a powerful pulsed electron paramagnetic resonance (EPR) technique used to investigate weak magnetic interactions between an unpaired electron and surrounding atomic nuclei. This method is particularly valuable for elucidating the structural and electronic properties of paramagnetic species, including organic radicals and metal complexes. The absence of published HYSCORE data for this compound suggests that this specific analytical approach has likely not been applied to this compound, or at least, the results have not been disseminated in publicly accessible scientific literature.

While general principles of advanced spectroscopic methods like HYSCORE are well-established for nitrogen-containing heterocycles and other amines in various chemical and biological contexts, the specific application to this compound remains an area without documented research findings. Therefore, no detailed research findings or data tables can be provided for this specific subsection.

Computational and Theoretical Investigations of N,n Dibenzylazetidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of N,N-dibenzylazetidin-3-amine. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure. mdpi.com For a molecule with the complexity of this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are often chosen for a balance of computational cost and accuracy. nih.gov

These calculations can determine the distribution of electron density and identify the locations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are crucial in predicting the molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. In this compound, the HOMO is expected to be localized around the nitrogen atoms, particularly the one in the azetidine (B1206935) ring, due to the presence of lone pair electrons. The LUMO is likely distributed over the benzyl (B1604629) groups' aromatic rings.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Primarily localized on the azetidine nitrogen
LUMO-0.5Distributed across the π-systems of the benzyl rings
HOMO-1-6.2Associated with the π-orbitals of the benzyl groups
LUMO+10.1Associated with the anti-bonding orbitals of the C-N bonds

Note: This data is illustrative and not derived from actual experimental or computational results.

Conformational Analysis and Energy Minima

The flexibility of the benzyl groups and the puckering of the azetidine ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. soton.ac.uk Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds and varying the ring puckering to find the various energy minima, which correspond to stable conformers. youtube.com

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-N-C-Ph)Azetidine PuckeringRelative Energy (kcal/mol)
1gauche/gauchePuckered0.0 (Global Minimum)
2anti/gauchePuckered1.5
3anti/antiPlanar5.0 (Transition State)
4gauche/gauchePlanar4.2

Note: This data is illustrative and not derived from actual experimental or computational results.

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com

For instance, the N-alkylation or N-acylation of the tertiary amine in this compound could be modeled. Calculations would start with the optimized geometries of the reactants (this compound and an electrophile). The geometry would then be systematically changed to model the approach of the electrophile to the nitrogen atom, and the energy at each step would be calculated. This allows for the determination of the activation energy and the geometry of the transition state.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

ReactionReactantsProductActivation Energy (kcal/mol)
N-MethylationThis compound + CH3I[N,N-dibenzyl-N-methylazetidin-3-ammonium]I15.2
N-AcetylationThis compound + Acetyl ChlorideN-acetyl-N,N-dibenzylazetidin-3-aminium chloride10.5

Note: This data is illustrative and not derived from actual experimental or computational results.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can be valuable for its characterization. For example, after geometry optimization, the vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra.

The predicted IR spectrum for this compound would be expected to show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C-N stretching vibrations. The calculated ¹H and ¹³C NMR chemical shifts would depend on the electronic environment of each nucleus in the molecule's lowest energy conformation.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Azetidine C2/C455.2
Azetidine C362.8
Benzyl CH258.1
Benzyl C (ipso)138.5
Benzyl C (ortho)129.0
Benzyl C (meta)128.3
Benzyl C (para)127.1

Note: This data is illustrative and not derived from actual experimental or computational results.

Intermolecular Interactions and Aggregation Behavior

While this compound is a single molecule, computational studies can also provide insights into how multiple molecules might interact with each other in the condensed phase. These intermolecular interactions can influence physical properties such as melting point, boiling point, and solubility.

For this compound, the primary intermolecular forces would be van der Waals interactions between the benzyl groups. Due to the presence of the nitrogen atoms, weak dipole-dipole interactions may also be present. By calculating the interaction energies between two or more molecules of this compound at various orientations and distances, it is possible to predict the most stable packing arrangements in a crystal lattice or the likelihood of aggregation in solution. The bulky benzyl groups may sterically hinder close packing, potentially leading to a lower melting point than a more compact isomer.

Table 5: Hypothetical Intermolecular Interaction Energies for this compound Dimers

Dimer ConfigurationDominant InteractionInteraction Energy (kcal/mol)
Stacked Benzyl Ringsπ-π stacking-2.5
T-shaped Benzyl RingsCH-π interaction-1.8
Head-to-tailDipole-dipole-0.7

Note: This data is illustrative and not derived from actual experimental or computational results.

Advanced Applications in Organic Synthesis Research Leveraging N,n Dibenzylazetidin 3 Amine

N,N-dibenzylazetidin-3-amine as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, possessing a secondary amine within the azetidine (B1206935) ring and a tertiary exocyclic amine, makes it a versatile precursor for the synthesis of more complex molecular architectures.

Synthesis of Diverse Heterocyclic Systems

Theoretically, the secondary amine of the azetidine ring can react with various electrophiles to construct fused or spirocyclic heterocyclic systems. For instance, reaction with dielectrophiles could lead to the formation of novel bicyclic structures containing the azetidine core. However, specific examples of such reactions involving this compound are not well-documented in scientific literature.

Construction of Macrocyclic and Polycyclic Structures

The diamine character of this compound after debenzylation suggests its potential use in the synthesis of macrocycles and polycyclic cage-like structures. The constrained geometry of the azetidine ring could impart specific pre-organization to the resulting macrocycles, influencing their binding properties. Despite this potential, there is a lack of published research detailing the successful incorporation of this specific building block into macrocyclic or polycyclic frameworks.

Exploration in Novel Methodological Developments

The unique structural features of this compound suggest its potential for the development of new synthetic methodologies.

Catalysis and Organocatalysis Utilizing this compound Derivatives

Chiral derivatives of this compound could serve as ligands for metal-based catalysts or as organocatalysts themselves. The rigid azetidine scaffold could create a well-defined chiral environment, potentially leading to high enantioselectivity in asymmetric transformations. While the use of chiral amines in catalysis is a well-established field, specific applications of catalysts derived from this compound are not reported.

Scaffold Design for Chemical Library Development

The azetidine core is considered a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensional character into molecules. This compound could be a starting point for the synthesis of diverse chemical libraries for drug discovery. The functional handles on the molecule allow for the introduction of various substituents, leading to a wide range of analogues for biological screening. However, specific libraries based on this scaffold have not been described in the literature.

Design of Advanced Materials Precursors (focus on chemical structure, not material properties)

The rigid and functionalizable nature of this compound makes it a candidate as a precursor for advanced materials. For example, its incorporation into polymer backbones could lead to materials with unique structural properties. The dibenzyl groups could be functionalized or removed to allow for cross-linking or further modification. Nevertheless, there is no available research on the synthesis of advanced materials precursors derived from this specific compound.

Conclusion and Future Research Directions

Summary of Key Findings on N,N-dibenzylazetidin-3-amine

The benzyl (B1604629) groups are a notable feature, as they are commonly used as protecting groups in organic synthesis. They can be cleaved under specific conditions, most notably through catalytic transfer hydrogenation, to reveal the primary amine. This suggests a primary role for this compound as a protected synthetic intermediate. For instance, a common debenzylation procedure involves using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate. mdma.chmdma.ch The reactivity of the azetidine (B1206935) ring itself is largely dictated by its ring strain (approx. 25.4 kcal/mol), which makes it more stable and easier to handle than highly reactive aziridines, yet susceptible to ring-opening reactions under appropriate conditions. rsc.org

The synthesis of this compound, while not specifically detailed, can be projected through several standard organic chemistry transformations. A plausible and direct method is the nucleophilic substitution of a suitable leaving group (like a mesylate) on a protected azetidine ring with dibenzylamine. Modern methods for creating azetidine-3-amines often utilize such single-step displacements from commercially available starting materials. nih.govchemrxiv.org

Table 1: Plausible Synthetic Routes to this compound
RouteStarting MaterialsKey TransformationGeneral Principle
11-Protected-azetidin-3-ol, DibenzylamineSulfonylation (e.g., with MsCl) followed by Nucleophilic SubstitutionConversion of a poor leaving group (hydroxyl) into a good one (mesylate) for displacement by an amine nucleophile. nih.gov
2Azetidin-3-amine, Benzyl bromideN-AlkylationDirect alkylation of a primary amine with an alkyl halide. This may lead to a mixture of products and quaternization. libretexts.org
31-Protected-azetidin-3-one, DibenzylamineReductive AminationFormation of an iminium ion intermediate followed by reduction to form the C-N bond.

Unanswered Questions and Emerging Research Avenues

The limited specific literature on this compound means that fundamental questions about its properties and reactivity remain unanswered. A primary avenue of research would be its definitive synthesis and full characterization using modern spectroscopic techniques (NMR, IR, MS) and physical methods.

Key unanswered questions include:

Optimal Synthesis: Which synthetic route provides the highest yield and purity of this compound, and can it be produced on a preparative scale?

Conformational Analysis: How do the sterically demanding dibenzyl groups at C-3 influence the puckering and conformation of the azetidine ring? This could have significant implications for its reactivity and how it fits into the active sites of biological targets.

Selective Deprotection: Can the N-benzyl groups at C-3 be removed selectively without affecting other functional groups or the N-1 position of the azetidine ring? Furthermore, is it possible to achieve selective mono-debenzylation to yield N-benzylazetidin-3-amine? Methods using reagents like ceric ammonium nitrate are known for chemoselective debenzylation and could be explored. rsc.orgresearchgate.net

Reactivity at N-1: With the C-3 amino group protected, what is the reactivity profile of the secondary amine at the N-1 position? Exploring its alkylation, acylation, and arylation would open pathways to a diverse range of tri-substituted azetidine scaffolds. researchgate.net

Emerging research would logically focus on leveraging this compound as a versatile building block. Once the N-1 position is functionalized, subsequent removal of the benzyl groups at C-3 would yield a primary amine, ready for further synthetic elaboration. This makes the compound a potential linchpin for creating libraries of complex azetidines for drug discovery. nih.gov

Potential for this compound in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize waste reduction, atom economy, and the use of environmentally benign solvents and catalysts. The potential synthesis and application of this compound can be viewed through this lens.

Future research could focus on developing sustainable synthetic routes. For instance, traditional reductive amination often uses hydride reagents that are not environmentally ideal. Catalytic hydrogenation, using molecular hydrogen and a reusable catalyst, represents a greener alternative. Recent advances in the N-methylation of amines using novel nano-catalysts in tandem processes highlight a move toward more sustainable amine synthesis that could be adapted for benzylation. chemrxiv.org

Furthermore, the application of continuous flow chemistry to manage reactive intermediates in azetidine synthesis has been shown to be effective and can lead to more sustainable processes by improving heat transfer, reducing solvent usage, and allowing for safer operation at higher temperatures. uniba.it Applying flow technology to the synthesis of this compound could represent a significant step towards a greener production method. The use of the dibenzyl groups themselves can be considered from a green perspective; while they add mass that is later removed, catalytic debenzylation is often a clean and efficient process, with hydrogen as the terminal reductant, producing toluene as the only major byproduct.

Outlook on Expanding the Chemical Utility of Azetidine Frameworks

Azetidine frameworks are increasingly recognized for their ability to impart favorable pharmacokinetic properties in drug candidates, including improved solubility, metabolic stability, and ligand efficiency. nih.gov The rigid, three-dimensional nature of the ring allows chemists to orient substituents in precise vectors, which is crucial for optimizing interactions with protein targets.

The future utility of azetidines is tied to the development of new synthetic methods that allow for the controlled and diverse functionalization of the ring at all positions. rsc.orgresearchgate.net Compounds like this compound, serving as protected synthons, are critical to this effort. They enable a modular approach to synthesis, where different parts of the molecule can be built up sequentially.

The development of novel reactions, such as photocatalytic methods for azetidine synthesis, is expanding the toolkit available to chemists and making these valuable scaffolds more accessible. eurekalert.orgresearchgate.net As synthetic accessibility improves, the incorporation of azetidines is expected to grow beyond specialized applications into a more routine strategy in medicinal chemistry. The exploration of currently underutilized derivatives, including this compound, will be a key part of realizing the full potential of this versatile heterocyclic framework.

Q & A

Basic: What are the standard synthetic protocols for N,N-dibenzylazetidin-3-amine, and how are yields optimized?

Methodological Answer:
The synthesis typically involves reductive amination or alkylation of azetidine derivatives with benzyl halides. A documented procedure uses a 1.0 mmol scale reaction, yielding 53% via bis-TFA salt formation under hydrogenation conditions . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃/MeOH mixtures) improve solubility and reaction kinetics .
  • Catalyst choice : Palladium-based catalysts (e.g., Pd/NiO) enhance reductive amination efficiency, as shown in analogous amine syntheses .
  • Temperature control : Maintaining 25°C minimizes side reactions while ensuring sufficient activation energy .
    Yield improvements may involve iterative purification (e.g., column chromatography) and real-time monitoring via TLC (Rf = 0.43 in CHCl₃:MeOH:acetone (20:2:1)) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns on the azetidine ring. For example, the bis-TFA salt form of the compound shows distinct proton shifts in CDCl₃, with benzyl groups appearing as aromatic multiplet signals .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities like unreacted dibenzylamine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) and monitors stability under varying storage conditions .

Advanced: How do steric and electronic effects of the dibenzyl groups influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
The bulky dibenzyl substituents induce steric hindrance, reducing accessibility to the azetidine nitrogen. This is evidenced by:

  • Reduced nucleophilicity : Compared to N-methyl analogs, dibenzyl derivatives show slower reaction rates in SN2 displacements, as seen in analogous azetidine systems .
  • Electronic modulation : Electron-donating benzyl groups increase electron density on nitrogen, favoring electrophilic addition pathways. Solvent polarity (e.g., DMF vs. THF) further tunes reactivity .
    Experimental validation involves kinetic studies under controlled conditions (e.g., varying solvents, temperatures) and computational modeling (DFT) to map electron distribution .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Salt forms : Bis-TFA salts (as in ) vs. free bases alter proton chemical shifts. Always report salt forms and solvent conditions.
  • Dynamic effects : Conformational flexibility in the azetidine ring causes signal splitting. Low-temperature NMR (−40°C) can resolve this .
  • Impurity profiles : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from by-products like benzyl alcohol or unreacted amines .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog synthesis : Replace benzyl groups with smaller (methyl) or bulkier (naphthyl) substituents to assess steric tolerance, as demonstrated in related azetidine derivatives .
  • Pharmacophore mapping : Use molecular docking to predict interactions with targets (e.g., GPCRs or enzymes). Compare with experimental IC₅₀ values from enzyme inhibition assays .
  • Metabolic stability : Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify metabolic hotspots (e.g., benzylic oxidation) .

Advanced: How can reaction mechanisms for this compound synthesis be validated experimentally?

Methodological Answer:

  • Isotopic labeling : Introduce deuterium at the benzyl positions to track hydrogen transfer during reductive amination using ²H NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
  • Intermediate trapping : Use in-situ IR or quenching experiments to isolate intermediates (e.g., imine formation) in Pd-catalyzed reactions .

Basic: What are the stability considerations for storing this compound, and how are degradation products characterized?

Methodological Answer:

  • Storage conditions : Store as a hydrochloride salt at −20°C in anhydrous DMSO or EtOH to prevent hydrolysis .
  • Degradation pathways : Common issues include oxidation of the azetidine ring or benzyl dealkylation. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify major degradants .
  • Preventive measures : Add antioxidants (e.g., BHT) or use amber vials to block light-induced degradation .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and logP values using software like Schrödinger’s Desmond or GROMACS .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to forecast reactivity in polar environments .
  • QSAR models : Train algorithms on azetidine derivative datasets to estimate bioactivity parameters (e.g., pIC₅₀) .

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